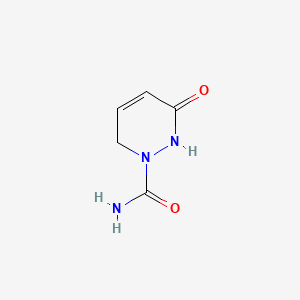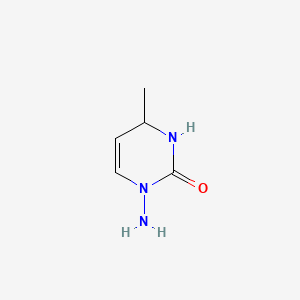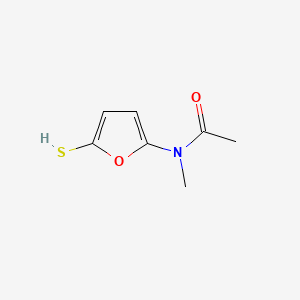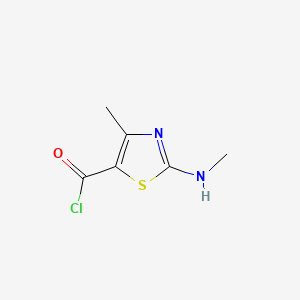
2-Amino-2-(3-Fluorphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(3-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is also known by its IUPAC name, (2R)-2-amino-2-(3-fluorophenyl)ethanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(3-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“2-Amino-2-(3-fluorophenyl)ethanol” is a solid or liquid compound . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Amino-2-(3-Fluorphenyl)ethanol: ist ein wertvoller chiraler Baustein in der organischen Synthese. Aufgrund seiner Amin- und Alkohol-Funktionalitäten kann es zur Synthese einer Vielzahl komplexer Moleküle verwendet werden. So kann es beispielsweise in fluorierte Analoga von bioaktiven Verbindungen umgewandelt werden, die in der pharmazeutischen Forschung häufig wegen ihrer verbesserten metabolischen Stabilität und Bioverfügbarkeit gesucht werden .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese von fluorierten Derivaten von Therapeutika. Die Einführung eines Fluoratoms kann die pharmakokinetischen Eigenschaften eines Arzneimittels signifikant verändern, was möglicherweise zu einer verbesserten Wirksamkeit und geringeren Toxizität führt .
Materialwissenschaft
Die einzigartige Struktur der Verbindung ermöglicht ihre Verwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von fluorierten Polymeren. Diese Polymere weisen eine außergewöhnliche Beständigkeit gegenüber Lösungsmitteln, Säuren und Basen auf, wodurch sie für den Einsatz in rauen chemischen Umgebungen geeignet sind .
Asymmetrische Synthese
This compound: wird auch in der asymmetrischen Synthese als chirales Hilfsmittel oder Trennmittel eingesetzt. Seine Fähigkeit, Chiralität in nicht-chiralen Substraten zu induzieren, ist entscheidend für die Herstellung enantiomerenreiner Verbindungen, die für die Herstellung bestimmter Arzneimittel wichtig sind .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als chirale Selektoren in chromatografischen Verfahren eingesetzt werden. Sie können bei der Trennung von Enantiomeren helfen, was ein kritischer Schritt bei der Qualitätskontrolle von Arzneimitteln ist .
Chemische Synthese
Diese Verbindung findet Anwendung in der chemischen Synthese, wo sie als Nukleophil in verschiedenen Reaktionen wie nukleophiler Substitution oder Addition an Carbonylverbindungen fungieren kann. Diese Reaktivität ist essentiell für den Aufbau von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(3-fluorophenyl)ethanol may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Biochemische Analyse
Biochemical Properties
2-Amino-2-(3-fluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
2-Amino-2-(3-fluorophenyl)ethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-2-(3-fluorophenyl)ethanol involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to bind to enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(3-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, indicating the importance of dosage in determining the compound’s impact .
Metabolic Pathways
2-Amino-2-(3-fluorophenyl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Amino-2-(3-fluorophenyl)ethanol within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport mechanisms is essential for determining the compound’s distribution and activity within the body .
Subcellular Localization
2-Amino-2-(3-fluorophenyl)ethanol exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-amino-2-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAEESIPIUPTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666668 |
Source


|
| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-61-1 |
Source


|
| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1R-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/no-structure.png)




![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)

![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)

